- Cooligomerization of propadiene with propyne catalyzed by nickel(0) complexesCollection of Czechoslovak Chemical Communications, 1988, 53(6), 1274-86,
Cas no 108-67-8 (Mesitylene)
Colorless Transparent Liquid .melting point α type-45℃,β type-51℃,boiling point164.7℃,relative density0.864(20/4℃),Refractive index1.4994(20℃),flash point44℃,Spontaneous combustion point550℃.Insoluble in water,Soluble in ethanol,Soluble in benzene in any proportion\Ether\acetone.
Mesitylene structure
Mesitylene
Mesitylene Properties
Names and Identifiers
-
- Mesitylene
- 1,3,5-trimethylbenzene single component
- 1,3,5-trimethylbenzene neat*standard for epa
- 1,3,5-Trimethylbenzene
- 1,3,5-Trimethylbenzene Solution
- Mesitylene(1,3,5-Trimethylbenzene)
- Triphenylantimonydiacetate
- 1,3,5-Me3C6H3
- 2,4,6-collidine
- 2,4,6-Me3-Ph
- 2,4,6-trimethylbenzene
- 3,5-Dimethyltoluene
- Benzene,1,3,5-trimethyl
- Fleet-X
- sym-Trimethylbenzene
- Trimethylbenzene,1,3,5
- Trimethylbenzol
- NSC 9273
- Mesitylen
- 1.3.5-TriMethy
- All three toluene
- s-Trimethylbenzene
- Mesitylene, 98+%
- Mesitylene reagent grade, 97%
- 1,3,5-Trimethylbenzene Standard
- Mesitylene, 98%, extra pure
- Mcsitylene(1,3,5-Trimethy1benzenc)
- 1,3,5-trimethyl-benzen
- 1,3,5-trimethylbenzene (mesitylene)
- 1,3,5-trimethylbenzene(1,3,5-tmb)
- MESITYLENE
- 1,3,5-Trimethylbenzene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- 1,3,5-Trimethylbenzene 98%, SuperDry, Water≤50 ppm (by K.F.)
- +Expand
-
- MFCD00008538
- AUHZEENZYGFFBQ-UHFFFAOYSA-N
- 1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
- CC1=CC(=CC(=C1)C)C
- 906806
Computed Properties
- 120.09400
- 0
- 0
- 0
- 9
- 55
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
Experimental Properties
- 2.61180
- 0.00000
- 5907
- n20/D 1.499(lit.)
- 2.9 g/L (20 ºC)
- 164°C
- −45 °C (lit.)
- 14 mmHg ( 55 °C)
2.49 mmHg ( 25 °C) - Fahrenheit: 127.4 ° f
Celsius: 53 ° c - 2463
- Insoluble in water, soluble in alcohol, ether, benzene and other most organic solvents.
- 5000 μg/mL in methanol
- Colorless liquid with special smell.
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol, ether, benzene.
- 0.864 g/mL at 25 °C(lit.)
Mesitylene Security Information
- GHS02 GHS07 GHS09
- OX6825000
- 2
- 3
- S61-S45-S36/37-S16-S7
- III
- III
- R10; R37; R51/53
- 3
- Xi N
- UN 2325 3/PG 3
- H226,H335,H411
- P261,P273
- dangerous
- 2-8°C
- III
- 10-37/38-51/53
- Warning
- Yes
- 0.88-6.1%, 100°F
- 3
- 10
Mesitylene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Mesitylene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 3
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 6
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 9
Mesitylene Raw materials
- 1-Hexanol
- 1-Heptanol
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- 2-Methyl-1-nonene
- 1H-Indene, octahydro-, trans-
- 1,3,5-Trimethyl-1,4-cyclohexadiene
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- 4-Ethyl-1,2-dimethylbenzene
Mesitylene Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Methylnaphthalene (1321-94-4)
- diethylcyclohexane (1331-43-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- 1-Allyl-2-methylbenzene (1587-04-8)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- (16327-38-1)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- (17340-07-7)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- Ethylidenecyclopentane (2146-37-4)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Cyclopentane,1-ethyl-3-methyl-, (1R,3R)-rel- (2613-65-2)
- 7H-Benzocycloheptene (264-09-5)
- Azulene (275-51-4)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene (29212-88-2)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 2,3-dimethyl-1H-indene (4773-82-4)
- Indane (496-11-7)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- 1-Phenyl-1-propyne (673-32-5)
- 1,3,5,7-CYCLOOCTATETRAENE, 1,2,4,6-TETRAMETHYL- (67399-70-6)
- 1,3-Heptadien-5-yne, 2,4-dimethyl-, (Z)- (67399-71-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 2-Methylnonane (871-83-0)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Ethylphenol (90-00-6)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Indene (95-13-6)
- 1,3-Diisopropylbenzene (99-62-7)
Mesitylene Related Literature
-
1. Hierarchically macro/mesostructured porous copper oxide: facile synthesis, characterization, catalytic performance and electrochemical study of mesoporous copper oxide monolithsGowhar Ahmad Naikoo,Riyaz Ahmad Dar,Farid Khan J. Mater. Chem. A 2014 2 11792
-
2. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effectHans Cerfontain,Ankie Koeberg-Telder,Cornelis Ris,Zwaan R. H. Schaasberg-Nienhuis J. Chem. Soc. Perkin Trans. 2 1975 970
-
Kai-Jie Chen,Chun-Ting He,Pei-Qin Liao,Yong-Sheng Wei,Peng-Xiang Zhang,Wei Xue,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen New J. Chem. 2014 38 2002
-
Poonam Rani,Rajendra Srivastava Inorg. Chem. Front. 2018 5 2856
-
L. Longetti,M. Randulová,J. Ojeda,L. Mewes,L. Miseikis,J. Grilj,A. Sanchez-Gonzalez,T. Witting,T. Siegel,Z. Diveki,F. van Mourik,R. Chapman,C. Cacho,S. Yap,J. W. G. Tisch,E. Springate,J. P. Marangos,P. Slaví?ek,C. A. Arrell,M. Chergui Phys. Chem. Chem. Phys. 2020 22 3965
-
Sheshanath V. Bhosale,Mohammad Al Kobaisi,Ratan W. Jadhav,Pranay P. Morajkar,Lathe A. Jones,Subi George Chem. Soc. Rev. 2021 50 9845
-
Xiaoxiao Lin,Zhenli Yang,Hui Yu,Yanbo Gai,Weijun Zhang RSC Adv. 2019 9 32594
-
Calvin Mukarakate,Michael J. Watson,Jeroen ten Dam,Xavier Baucherel,Sridhar Budhi,Matthew M. Yung,Haoxi Ben,Kristiina Iisa,Robert M. Baldwin,Mark R. Nimlos Green Chem. 2014 16 4891
-
Calvin Mukarakate,Michael J. Watson,Jeroen ten Dam,Xavier Baucherel,Sridhar Budhi,Matthew M. Yung,Haoxi Ben,Kristiina Iisa,Robert M. Baldwin,Mark R. Nimlos Green Chem. 2014 16 4891
-
Zhaomin Yang,Lin Du,Yongjie Li,Xinlei Ge Environ. Sci.: Processes Impacts 2022 24 351
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